molecular formula C28H26N2O4 B15024562 6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024562
M. Wt: 454.5 g/mol
InChI Key: QAMARCPTCJGWJF-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reagents and conditions

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Attachment of the Pyridinyl and Phenyl Groups: These groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the pyridinyl or phenyl groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-ETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The unique combination of functional groups in 6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE gives it distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

6,7-dimethyl-2-(5-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O4/c1-5-11-33-20-8-6-7-19(14-20)25-24-26(31)21-12-17(3)18(4)13-22(21)34-27(24)28(32)30(25)23-10-9-16(2)15-29-23/h6-10,12-15,25H,5,11H2,1-4H3

InChI Key

QAMARCPTCJGWJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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